molecular formula C8H10N2O B010948 3-(Aminomethyl)benzamide CAS No. 102562-86-7

3-(Aminomethyl)benzamide

Cat. No. B010948
M. Wt: 150.18 g/mol
InChI Key: HYHLWVJLJXARGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Aminomethyl)benzamide derivatives can involve multi-step reactions, including the use of isatoic anhydride, primary amines, and halogenated compounds as starting materials. A notable method involves a three-component reaction yielding N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives in high yields, demonstrating the compound's flexibility for modifications and the simplicity of obtaining derivatives from readily available materials (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those similar to 3-(Aminomethyl)benzamide, has been extensively studied through techniques like X-ray diffraction, NMR spectroscopy, and DFT calculations. These studies reveal the compound's ability to form stable structures and engage in intra- and intermolecular interactions. For instance, a study on a related benzamide derivative highlighted its conformation and the significant role of hydrogen bonding in stabilizing its structure (Furuya et al., 1985).

Chemical Reactions and Properties

3-(Aminomethyl)benzamide and its derivatives undergo various chemical reactions, facilitating the synthesis of compounds with enhanced or targeted biological activities. For example, the formation of ion-associate complexes with tetraphenylborate highlights its reactivity and potential for creating complexes with specific properties (Mostafa et al., 2023).

Physical Properties Analysis

The physical properties of 3-(Aminomethyl)benzamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in material science and drug design. Investigations into the crystal and molecular structure of related compounds provide insights into their stability and potential for forming solid-state materials with specific characteristics (Prasad et al., 1979).

Chemical Properties Analysis

The chemical properties of 3-(Aminomethyl)benzamide, including its reactivity, stability, and ability to form derivatives, are foundational for its applications in synthesizing new compounds. Studies on its derivatives demonstrate the compound's versatility in forming various chemical bonds and structures, leading to materials and drugs with desirable properties (Gaisina et al., 2020).

Scientific Research Applications

Antioxidant and Antibacterial Activities

  • Scientific Field : Biochemistry
  • Summary of Application : Benzamides, including 3-(Aminomethyl)benzamide, have been found to have antioxidant and antibacterial activities . They were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
  • Methods of Application : The antioxidant activity of the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . The antibacterial activity was determined in vitro against three gram-positive bacteria and three gram-negative bacteria .
  • Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Synthesis of Benzamides

  • Scientific Field : Organic Chemistry
  • Summary of Application : Benzamides are synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
  • Methods of Application : The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
  • Results : A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives was reported .

Therapeutic Agents

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of Application : Benzamides are used as an intermediate product in the synthesis of therapeutic agents . They are found in the structures of potential drug compounds such as loperamide (Imodium AD, antidiarrheal), acetaminophen (analgesic), lidocaine (Xylocaine, local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib, diltiazem (calcium channel blockers used in the treatment of angina and hypertension), and lipitor .
  • Methods of Application : These compounds are usually produced from the reaction between carboxylic acids and amines at high temperature .
  • Results : Amide compounds are widely used in industries such as paper, plastic and rubber and in agricultural areas . They are also used as an intermediate product in the synthesis of therapeutic agents .

Industrial Applications

  • Scientific Field : Industrial Chemistry
  • Summary of Application : Amide compounds, including benzamides, are widely used in industries such as paper, plastic, and rubber .
  • Methods of Application : The specific methods of application can vary widely depending on the industry and the specific use of the amide compound .
  • Results : The use of amide compounds in these industries has contributed to the development of a variety of products .

Continuous Synthesis in Microflow System

  • Scientific Field : Chemical Engineering
  • Summary of Application : N-(3-Amino-4-methylphenyl)benzamide is a crucial building block of many drug candidates . A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters .
  • Methods of Application : The synthesis was achieved by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The established kinetic model was used to optimize reaction conditions .
  • Results : The compound was synthesized in the microreactor with a yield of 85.7% within 10 minutes .

Antihypertensive Properties

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : 3-(Aminomethyl)chromone derivatives, which include 3-(Aminomethyl)benzamide, have potential antihypertensive properties .
  • Methods of Application : The specific methods of application can vary widely depending on the specific use of the compound .
  • Results : A Scifinder search for commercially available 3-(Aminomethyl)chromone derivatives with antihypertensive property listed hundreds of compounds .

properties

IUPAC Name

3-(aminomethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHLWVJLJXARGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435566
Record name 3-(aminomethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)benzamide

CAS RN

102562-86-7
Record name 3-(aminomethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(aminomethyl)benzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
IN Gaisina, NP Peet, L Wong, AM Schafer… - Journal of medicinal …, 2020 - ACS Publications
The recent Ebola epidemics in West Africa underscore the great need for effective and practical therapies for future Ebola virus outbreaks. We have discovered a new series of …
Number of citations: 15 pubs.acs.org
Y Feng, PV LoGrasso - Expert opinion on therapeutic patents, 2014 - Taylor & Francis
Introduction: The Rho kinase/ROCK is critical in vital signal transduction pathways central to many essential cellular activities. Since ROCK possess multiple substrates, modulation of …
Number of citations: 45 www.tandfonline.com
H Galán, MT Murillo, R Sedano, A Núñez… - 2011 - Wiley Online Library
For nuclear hydrometallurgical separation process development, it is necessary to demonstrate the stability of the extracting systems, since it is well known that radio‐ and hydrolytic …
CJ Dinsmore, IM Bell - Current topics in medicinal chemistry, 2003 - ingentaconnect.com
The development of farnesyltransferase inhibitors, a novel approach to non-cytotoxic anticancer therapy, has been an active area of research over the past decade. Compounds that …
Number of citations: 49 www.ingentaconnect.com
NL Yan, D Santos-Martins, R Nair, A Chu… - Journal of medicinal …, 2021 - ACS Publications
In immunoglobulin light-chain (LC) amyloidosis, transient unfolding or unfolding and proteolysis enable aggregation of LC proteins, causing potentially fatal organ damage. A drug that …
Number of citations: 16 pubs.acs.org
CJ Dinsmore, IM Bell - Frontiers in Medicinal Chemistry-Online, 2005 - ingentaconnect.com
The development of farnesyltransferase inhibitors, a novel approach to non-cytotoxic anticancer therapy, has been an active area of research over the past decade. Compounds that …
Number of citations: 2 www.ingentaconnect.com
RK Modukuri, D Monsivais, F Li… - Journal of Medicinal …, 2023 - ACS Publications
The discovery of monokinase-selective inhibitors for patients is challenging because the 500+ kinases encoded by the human genome share highly conserved catalytic domains. Until …
Number of citations: 7 pubs.acs.org
TNH OH - Apratoxin C とオキサゾリン誘導体の全合成および三次元 …
Number of citations: 0

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